Benzene, 1,1'-(1,2-ethynediyl)bis[2-chloro-
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Overview
Description
It is a chlorinated benzene derivative that is used as an intermediate in organic synthesis . This compound is known for its applications in various chemical reactions and its role in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene can be synthesized through a two-step process starting from 2-bromochlorobenzene. The first step involves the formation of 2-chlorophenylacetylene through a coupling reaction with acetylene. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alkenes or alkanes .
Scientific Research Applications
1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products .
Comparison with Similar Compounds
- 1-chloro-4-ethynylbenzene
- 1-bromo-2-ethynylbenzene
- 3-chloro-1-ethynylbenzene
- 4-ethynyl-α,α,α-trifluorotoluene
Comparison: 1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene is unique due to its specific substitution pattern and the presence of both chlorine and ethynyl groups. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the position of the chlorine atom can significantly influence the compound’s reactivity in substitution reactions .
Properties
CAS No. |
5293-77-6 |
---|---|
Molecular Formula |
C14H8Cl2 |
Molecular Weight |
247.1 g/mol |
IUPAC Name |
1-chloro-2-[2-(2-chlorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8Cl2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H |
InChI Key |
IWKTVIPYPZOUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
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